Superior CBP HAT Inhibition Potency: NiCur (IC50 0.35 μM) vs. Curcumin (IC50 10.0 μM) and Analog 19 (IC50 1.0 μM)
NiCur (compound 2) exhibited an IC50 of 0.35 μM for CBP HAT inhibition in a luciferase-based reporter assay in Dox-treated U2OS cells, representing a 28.6-fold improvement in potency compared to curcumin (IC50 = 10.0 μM) and a 2.9-fold improvement over the next most potent analog, compound 19 (IC50 = 1.0 μM) [1].
| Evidence Dimension | IC50 for CBP HAT inhibition (luciferase reporter assay) |
|---|---|
| Target Compound Data | 0.35 μM |
| Comparator Or Baseline | Curcumin: 10.0 μM; Compound 19: 1.0 μM |
| Quantified Difference | NiCur is 28.6-fold more potent than curcumin; 2.9-fold more potent than compound 19. |
| Conditions | Dox-treated U2OS cells; luciferase-based reporter assay measuring p53 activation. |
Why This Matters
This >28-fold potency gain over curcumin ensures robust CBP HAT inhibition at sub-micromolar concentrations, minimizing off-target effects and enabling precise dose-response studies in cellular assays.
- [1] Nihar R. Nayak et al. Inhibitor of CBP Histone Acetyltransferase Downregulates p53 Activation and Facilitates Methylation at Lysine 27 on Histone H3. Molecules 2018, 23(8), 1930. View Source
